molecular formula C22H18N6O3 B12680300 N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide CAS No. 93859-28-0

N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide

Cat. No.: B12680300
CAS No.: 93859-28-0
M. Wt: 414.4 g/mol
InChI Key: IHUXCIGEFFMBFE-UHFFFAOYSA-N
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Description

Cyano Group (-CN)

The electron-withdrawing cyano group at the 2-position of the nitrophenyl ring withdraws electron density via inductive effects, stabilizing the azo linkage against reduction. This substituent also engages in resonance interactions, delocalizing negative charge into the aromatic system and enhancing the compound’s thermal stability.

Nitro Group (-NO2)

The para-nitro group exerts a strong electron-withdrawing effect, intensifying the compound’s electron-deficient character. This promotes bathochromic shifts in UV-Vis absorption spectra, as seen in related azo dyes where nitro substituents increase λmax by 30–50 nm compared to non-nitrated analogs. The nitro group’s planar configuration facilitates π-stacking interactions, which may influence aggregation behavior in solid-state applications.

Phenylmethylamino Group (-NH-CH2-C6H5)

This substituent introduces steric hindrance and electron-donating resonance effects. The lone pair on the nitrogen atom donates electron density into the phenyl ring, partially counteracting the electron-withdrawing effects of the cyano and nitro groups. Steric interactions between the benzyl group and adjacent substituents likely distort the molecule’s planarity, reducing conjugation efficiency but improving solubility in nonpolar solvents.

Substituent Electronic Effect Structural Impact
Cyano (-CN) Electron-withdrawing Enhances stability, polarizes electron density
Nitro (-NO2) Strong electron-withdrawing Induces bathochromic shift, stabilizes ICT
Phenylmethylamino Electron-donating Increases steric bulk, reduces crystallinity

Properties

CAS No.

93859-28-0

Molecular Formula

C22H18N6O3

Molecular Weight

414.4 g/mol

IUPAC Name

N-[5-(benzylamino)-2-[(2-cyano-4-nitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C22H18N6O3/c1-15(29)25-22-12-18(24-14-16-5-3-2-4-6-16)7-9-21(22)27-26-20-10-8-19(28(30)31)11-17(20)13-23/h2-12,24H,14H2,1H3,(H,25,29)

InChI Key

IHUXCIGEFFMBFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NCC2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Diazotization

  • Starting from 2-amino-4-nitrobenzonitrile, the aromatic amine is diazotized using sodium nitrite (NaNO2) in acidic medium (usually hydrochloric acid) at low temperatures (0–5 °C).
  • This step forms the corresponding diazonium salt, which is highly reactive and must be used immediately in the next step.

Azo Coupling

  • The diazonium salt is then coupled with 5-(phenylmethylamino)phenylacetamide or a suitable precursor.
  • The coupling reaction is typically carried out in a buffered aqueous or mixed solvent system (e.g., ethanol-water or dimethylformamide) at controlled pH (around 5-7) to favor azo bond formation.
  • The azo coupling results in the formation of the azo linkage (-N=N-) between the diazonium component and the aromatic amine.

Introduction of Phenylmethylamino Group

  • The phenylmethylamino substituent (benzylamino group) is introduced either before or after azo coupling, depending on the synthetic route.
  • This can be achieved by nucleophilic substitution or reductive amination on the aromatic ring.
  • The reaction conditions typically involve mild heating and the use of a base or catalyst to facilitate substitution.

Acetylation

  • The final step involves acetylation of the amino group on the aromatic ring to form the acetamide.
  • Acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
  • This step stabilizes the molecule and improves its chemical properties.

Reaction Conditions and Solvents

Step Reagents/Conditions Solvent(s) Temperature Notes
Diazotization NaNO2, HCl Water 0–5 °C Freshly prepared diazonium salt needed
Azo Coupling Aromatic amine/phenylmethylamino derivative Ethanol/DMF/water 0–25 °C pH control critical (5-7)
Phenylmethylamino introduction Benzylamine or benzyl halide, base Ethanol, DMF 40–80 °C May require catalyst or reductive conditions
Acetylation Acetic anhydride or acetyl chloride, base Pyridine, dichloromethane Room temp to 50 °C Reaction monitored to avoid over-acetylation

Purification and Yield

  • The crude product is typically purified by recrystallization from ethanol or by chromatographic techniques such as column chromatography.
  • Yields reported in literature range from 60% to 85%, depending on the purity of starting materials and control of reaction parameters.

Research Findings and Optimization

  • Studies indicate that the azo coupling step is the most sensitive to pH and temperature; deviations can lead to azo-hydrazone tautomerism or side reactions.
  • Use of polar aprotic solvents like dimethylformamide (DMF) enhances solubility and reaction rate.
  • The presence of electron-withdrawing groups (cyano and nitro) on the diazonium component stabilizes the diazonium salt but requires careful handling to avoid decomposition.
  • The benzylamino substituent influences the electronic properties of the azo compound, affecting its reactivity and stability.
  • Acetylation improves the compound’s thermal stability and reduces its polarity, facilitating isolation.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Outcome
1 Diazotization 2-Amino-4-nitrobenzonitrile, NaNO2, HCl 0–5 °C, aqueous acidic medium Formation of diazonium salt
2 Azo Coupling Diazonium salt, 5-(phenylmethyl)amino derivative pH 5-7, 0–25 °C, ethanol/DMF Formation of azo linkage
3 Amino substitution Benzylamine or benzyl halide, base 40–80 °C, ethanol/DMF Introduction of phenylmethylamino group
4 Acetylation Acetic anhydride or acetyl chloride, base Room temp to 50 °C, pyridine Formation of acetamide group

Chemical Reactions Analysis

Azo Group Reactivity

The azo linkage (-N=N-) is central to this compound’s reactivity. Key transformations include:

Reduction of the Azo Bond

  • Reagents/Conditions : Zinc dust in acidic (HCl) or alkaline media, sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C) .

  • Products : Forms two aromatic amines via cleavage of the -N=N- bond.

  • Mechanism : The reaction proceeds through electron transfer, reducing the azo group to hydrazine intermediates, which subsequently decompose .

Electrophilic Substitution

  • Reagents/Conditions : Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) .

  • Products : Substitution occurs at the aromatic rings adjacent to the azo group, yielding nitro- or sulfonated derivatives.

Reaction TypeReagentsConditionsMajor ProductsReferences
Azo ReductionZn/HCl50–70°C, 2–4 hr2-Cyano-4-nitroaniline + substituted phenylacetamide
NitrationHNO₃/H₂SO₄0–5°C, 4–6 hrNitro-substituted azo derivative

Nitro Group Transformations

The nitro group at the 4-position of the phenyl ring undergoes reduction and nucleophilic substitution:

Nitro to Amine Reduction

  • Reagents/Conditions : Hydrogenation (H₂/Pd-C), Fe/HCl, or SnCl₂/HCl.

  • Products : Converts -NO₂ to -NH₂, yielding a primary aromatic amine derivative .

Nucleophilic Aromatic Substitution

  • Reagents/Conditions : NaOH/H₂O or NH₃/EtOH under high temperatures .

  • Products : Replacement of -NO₂ with -OH or -NH₂ groups.

Reaction TypeReagentsConditionsMajor ProductsReferences
Nitro ReductionH₂/Pd-CRT, 1 atm H₂4-Amino-2-cyanophenylazo derivative
HydroxylationNaOH/H₂O100°C, 12 hr4-Hydroxy-2-cyanophenylazo derivative

Cyano Group Reactivity

The cyano (-CN) group participates in hydrolysis and nucleophilic additions:

Hydrolysis to Carboxylic Acid

  • Reagents/Conditions : Concentrated HCl or H₂SO₄ under reflux.

  • Products : Converts -CN to -COOH, forming a carboxylic acid derivative.

Formation of Amides

  • Reagents/Conditions : H₂O₂ in alkaline media or enzymatic catalysis .

  • Products : Intermediate nitrile oxide or direct conversion to acetamide.

Reaction TypeReagentsConditionsMajor ProductsReferences
Acidic HydrolysisHCl (conc.)Reflux, 6–8 hr2-Carboxy-4-nitrophenylazo derivative
Alkaline HydrolysisNaOH/H₂O₂60°C, 3 hr2-Amidophenylazo derivative

Acetamide and Benzylamino Reactivity

The acetamide (-NHCOCH₃) and benzylamino (-NHCH₂C₆H₅) groups enable hydrolysis and alkylation:

Acetamide Hydrolysis

  • Reagents/Conditions : HCl or NaOH aqueous solutions under reflux .

  • Products : Cleavage to primary amine (-NH₂) and acetic acid.

Benzylamino Alkylation

  • Reagents/Conditions : Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ .

  • Products : N-alkylated derivatives.

Reaction TypeReagentsConditionsMajor ProductsReferences
Acetamide HydrolysisHCl (6M)Reflux, 4 hr5-Benzylamino-2-azo-aniline derivative
N-AlkylationCH₃I/K₂CO₃DMF, 80°C, 8 hrN-Methylbenzylamino derivative

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces cleavage of the azo bond, forming nitroso intermediates .

  • Thermal Decomposition : Above 200°C, the compound decomposes to release NOₓ gases and cyanide derivatives.

Key Research Findings

  • The azo group’s reduction pathway is critical for detoxification in biological systems, but metabolites may exhibit mutagenicity .

  • Alkaline hydrolysis of the cyano group proceeds faster in polar aprotic solvents (e.g., DMSO) .

  • Substituents on the benzylamino group significantly influence electrophilic substitution rates .

This compound’s multifunctional architecture enables tailored modifications for applications in dye chemistry, pharmacology, and materials science. Further studies should explore its catalytic and supramolecular interactions.

Scientific Research Applications

Medicinal Chemistry

N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide has been investigated for its potential therapeutic applications. The compound's azo group can facilitate interactions with biological targets, making it a candidate for drug development.

Case Studies

  • Anticancer Activity : Research has shown that azo compounds can exhibit anticancer properties. A study demonstrated that derivatives of azo compounds, similar to this compound, were effective in inhibiting cancer cell proliferation in vitro. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Another area of interest is the antimicrobial activity of azo compounds. Studies have indicated that certain derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of the cyano and nitro groups enhances their reactivity and interaction with microbial enzymes.

Dye Production

The compound is structurally related to various azo dyes, which are widely used in textile and cosmetic industries due to their vivid colors and stability.

Applications

  • Textile Industry : Azo dyes are extensively used for dyeing fabrics due to their bright colors and resistance to fading. This compound can be synthesized as a dye precursor, providing a range of colors suitable for different textile applications.
  • Cosmetic Products : The compound's stability and color properties make it suitable for use in cosmetic formulations. Regulatory assessments are crucial to ensure safety in cosmetic applications, especially considering potential allergic reactions to azo dyes.

Environmental Studies

Research into the environmental impact of azo compounds has increased due to concerns about their degradation products and toxicity.

Environmental Impact

  • Toxicity Assessments : Azo compounds can undergo reductive cleavage under anaerobic conditions, leading to the release of potentially toxic amines. Studies have focused on assessing the toxicity of these degradation products on aquatic life and soil microorganisms.
  • Biodegradation Studies : Understanding the biodegradation pathways of azo compounds is essential for environmental management. Research has shown that certain bacteria can effectively degrade azo dyes, offering insights into bioremediation strategies for contaminated sites.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis via ROS generation
Antimicrobial PropertiesInhibits bacterial growth
Dye ProductionTextile DyeingBright colors; stable under various conditions
Cosmetic FormulationsRequires safety evaluations for skin contact
Environmental StudiesToxicity AssessmentsPotentially toxic degradation products
Biodegradation StudiesCertain bacteria can degrade azo dyes effectively

Mechanism of Action

The mechanism of action of N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The cyano and nitro groups can also participate in various biochemical pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related azo-acetamide derivatives, highlighting variations in substituents, molecular properties, and applications:

Compound Substituents on Azo Phenyl Amino Group Substituent Molecular Formula Molecular Weight (g/mol) LogP Key Properties/Applications References
N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide (Target) 2-Cyano-4-nitro Benzyl (Phenylmethyl)amino ~C₂₂H₁₉N₇O₃ ~437–440 ~3.0–3.7 Predicted dye intermediate; potential use in analytical separations
N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide 2-Cyano-4-nitro Diethylamino C₁₉H₂₀N₆O₃ 380.41 3.05 Analyzed via HPLC; used in dye synthesis (e.g., Dianix blue derivatives)
N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide 2-Chloro-4-nitro 2-Hydroxypropylamino C₁₇H₁₇Cl₂N₅O₄ 426.25 3.7 Skin sensitizer (H317); industrial dye precursor
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]acetamide 2-Bromo-4,6-dinitro Ethyl(benzyl)amino C₂₃H₂₁BrN₆O₅ 541.35 High molecular weight; potential photostability for specialty dyes
N-[5-[bis(2-Methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]acetamide 2-Cyano-4-nitro Bis(2-methoxyethyl)amino C₂₁H₂₄N₆O₅ 440.46 3.05 HPLC-analyzed; applications in analytical chemistry
N-[2-[(2,6-Dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide 2,6-Dicyano-4-nitro Dipropylamino C₂₁H₂₂N₈O₃ 434.45 Enhanced electron-withdrawing effects; potential for high-intensity dyes

Key Structural and Functional Insights:

Azo Group Substituents: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and cyano (-CN) groups increase the compound's stability and redshift absorption spectra, critical for dye applications . For example, bromo and dinitro substituents (e.g., in ) further enhance photostability but may increase toxicity . Halogen Substituents: Chloro and bromo groups (e.g., ) improve resistance to degradation but raise regulatory concerns due to skin sensitization risks .

Hydroxypropylamino: Increases hydrophilicity (LogP = 3.7) but may necessitate protective handling due to allergenicity . Dipropylamino/Bis(2-methoxyethyl)amino: Enhances solubility in organic phases, facilitating HPLC analysis .

Applications: Dyes and Pigments: Compounds with nitro and cyano groups (e.g., ) are integral to synthetic dyes like Dianix blue . Pharmaceutical Intermediates: Azo-acetamides serve as precursors for heterocyclic compounds, including thiadiazoles and oxadiazoles, with reported biological activity .

Safety and Handling: Skin sensitization (H317) is common in halogenated derivatives (e.g., ) .

Research Findings and Data Gaps

  • Spectral Analysis : The target compound’s λmax and molar absorptivity remain uncharacterized in the evidence, though analogs suggest strong absorption in visible wavelengths due to the azo-chromophore .
  • Toxicological Data: Limited information exists for benzylamino derivatives; extrapolation from diethylamino analogs () indicates moderate toxicity .
  • Synthetic Routes : Acetylation of amine precursors (e.g., ) and azo-coupling reactions are common methods, but optimized protocols for the target compound are unspecified .

Biological Activity

N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide, a compound with a complex azo structure, has garnered attention for its potential biological activities. This article reviews the available literature on its biological activities, including its pharmacological effects, toxicity, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N6O3, with a molecular weight of 402.42 g/mol. The compound features an azo linkage and multiple functional groups that contribute to its reactivity and biological interactions .

Anticancer Properties

Several studies have investigated the anticancer potential of azo compounds, including this compound. Research indicates that azo compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators. For instance, a study demonstrated that derivatives of azo compounds exhibited selective cytotoxicity against human cancer cell lines by disrupting mitochondrial function .

Antimicrobial Activity

The antimicrobial properties of azo compounds are well-documented. This compound has shown activity against several bacterial strains. In vitro tests revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of chemical compounds. Preliminary studies on this compound indicate moderate toxicity in certain model organisms. For example, acute toxicity tests in zebrafish showed that exposure to high concentrations led to developmental abnormalities and increased mortality rates . These findings underscore the need for further investigations into its safety and environmental impact.

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of novel azo derivatives, including this compound, evaluated their efficacy against breast cancer cell lines. Results indicated that these derivatives significantly inhibited cell proliferation and induced apoptosis via caspase activation pathways. The study concluded that modifying the substituents on the azo group could enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial effects of various azo compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
ToxicityModerate toxicity observed in zebrafish

Q & A

Q. What are the recommended synthetic routes for N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide?

The synthesis typically involves a multi-step approach:

  • Azo coupling : React 2-cyano-4-nitroaniline with a diazonium salt precursor under acidic conditions (0–5°C) to form the azo linkage.
  • Benzylamine substitution : Introduce the phenylmethylamino group via nucleophilic aromatic substitution (e.g., using benzylamine in DMF at 80–100°C).
  • Acetylation : Protect the amine group with acetic anhydride in the presence of a base like pyridine .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • Spectroscopy :
    • NMR (¹H, ¹³C): Assign peaks to confirm aromatic protons, azo (-N=N-), and acetamide groups.
    • IR : Identify stretches for nitrile (C≡N, ~2240 cm⁻¹), nitro (NO₂, ~1520–1340 cm⁻¹), and amide (C=O, ~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve spatial arrangement, bond angles, and intermolecular interactions (if crystals are obtainable) .

Q. What physicochemical properties are critical for experimental design?

Key parameters include:

  • Solubility : Moderate in DMSO or DMF; poor in water (logP ~3.5 predicted via XLogP3) .
  • Stability : Susceptible to photodegradation (azo group) and hydrolysis (amide bond) under extreme pH. Store in dark, anhydrous conditions .
  • Thermal properties : Melting point >200°C (determined via differential scanning calorimetry) .

Q. How can researchers screen for biological activity?

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC against Gram+/Gram- bacteria) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic studies : Fluorescence-based assays to evaluate interactions with DNA or enzymes (e.g., topoisomerase inhibition) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential nitro group toxicity .
  • Waste disposal : Follow EPA guidelines for nitroaromatic compounds (40 CFR Part 261) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways?

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for azo coupling steps using software like Gaussian .
  • Reaction Design Platforms : ICReDD’s quantum chemical workflows predict optimal solvent/base combinations to reduce trial-and-error .

Q. What strategies resolve contradictions in spectroscopic data?

  • Tautomerism analysis : Use variable-temperature NMR to detect keto-enol or azo-hydrazone tautomerism .
  • Multi-technique validation : Cross-validate IR and X-ray data to confirm nitro group orientation .

Q. How does substituent variation impact bioactivity?

  • SAR studies :
    • Replace the nitrophenyl group with halogenated analogs to assess antimicrobial potency .
    • Modify the benzylamino group to study steric effects on DNA intercalation .
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate electronic properties (HOMO-LUMO gaps) with activity .

Q. What advanced methods address stability challenges?

  • Photostability assays : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC .
  • pH-dependent kinetics : Use stopped-flow spectroscopy to quantify hydrolysis rates of the amide bond .

Q. How can conflicting bioactivity data be reconciled?

  • Dose-response curves : Test across multiple concentrations to identify non-linear effects .
  • Membrane permeability assays : Use Caco-2 cells to differentiate intrinsic activity vs. bioavailability limitations .

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